1-Chloro-2,3-dinitrobenzene
Overview
Description
1-Chloro-2,3-dinitrobenzene is an aromatic compound characterized by a benzene ring substituted with a chlorine atom and two nitro groups at the 2 and 3 positions. This compound is part of the broader class of nitrobenzenes, which are known for their significant roles in various chemical processes and applications .
Preparation Methods
1-Chloro-2,3-dinitrobenzene can be synthesized through several methods:
Nitration of Chlorobenzene: This involves the nitration of chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production: On an industrial scale, the production of this compound often involves continuous flow reactors where chlorobenzene is nitrated under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
1-Chloro-2,3-dinitrobenzene has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 1-Chloro-2,3-dinitrobenzene involves nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, leading to the formation of a Meisenheimer complex. This intermediate then undergoes further reactions to yield the final substituted product . Additionally, its role as an irreversible inhibitor of thioredoxin reductase involves the alkylation of the enzyme’s active site, leading to its inactivation .
Comparison with Similar Compounds
1-Chloro-2,3-dinitrobenzene can be compared with other nitrobenzene derivatives:
1-Chloro-2,4-dinitrobenzene: Similar in structure but with nitro groups at the 2 and 4 positions, this compound is also used in enzyme inhibition studies.
2-Chloro-1,3-dinitrobenzene: Another isomer with nitro groups at the 1 and 3 positions, used in the synthesis of dyes and pigments.
1,3-Dinitrobenzene: Lacks the chlorine substituent but is widely used in the manufacture of explosives and other industrial applications.
Each of these compounds exhibits unique reactivity and applications based on the positioning of the substituents on the benzene ring, highlighting the importance of structural differences in chemical behavior and utility.
Biological Activity
1-Chloro-2,3-dinitrobenzene (CDNB) is a nitroaromatic compound with significant biological activity, particularly in toxicological and pharmacological contexts. This article explores its biological effects, mechanisms of action, and implications for human health and the environment, supported by data tables and research findings.
- Chemical Formula : C6H3ClN2O4
- CAS Number : 25567-67-3
- Molecular Weight : 192.55 g/mol
Biological Activity Overview
This compound exhibits various biological activities, including mutagenicity, cytotoxicity, and potential carcinogenic effects. Its interaction with biological systems can lead to significant toxicological outcomes.
Mutagenicity and Genotoxicity
Research indicates that this compound possesses mutagenic properties in certain bacterial test systems but shows inconsistent results in mammalian cells. Key findings include:
- Bacterial Tests : Weak mutagenic activity was observed in some bacterial strains.
- Mammalian Cells : In vitro studies did not reveal mutagenicity; however, weak clastogenic activity was noted, suggesting potential DNA damage mechanisms .
Acute Toxicity
The acute toxicity of this compound has been evaluated through various animal studies. The following table summarizes the LD50 values obtained from different studies:
Study Reference | Species | LD50 (mg/kg bw) | Observed Symptoms |
---|---|---|---|
Younger Labs (1991) | Sprague-Dawley Rats | 560 | Reduced appetite, weakness, death |
Hoechst (1975) | Wistar Rats | 144 | Imbalance, tremor |
Signs of intoxication included respiratory distress and organ-specific damage, notably to the liver and kidneys .
Chronic Toxicity and Carcinogenic Potential
Long-term exposure studies indicate that this compound may induce tumors in various organs of rats and liver tumors in mice. The substance is suspected of having carcinogenic potential based on the following observations:
- Increased liver and kidney weights were noted in chronic exposure studies.
- Histopathological examinations revealed significant tissue damage at specific exposure levels .
This compound is known to interact with cellular components through several mechanisms:
- Glutathione Depletion : It acts as an alkylating agent that depletes intracellular glutathione (GSH), leading to increased oxidative stress.
- DNA Interaction : The compound can form adducts with DNA, contributing to its genotoxic effects.
Case Study 1: Occupational Exposure
A study focusing on workers exposed to this compound revealed elevated levels of methaemoglobin in blood samples. Despite significant changes in liver weight and biochemical markers indicating liver stress, no reproductive toxicity was observed in controlled breeding studies .
Case Study 2: Environmental Impact
Environmental assessments indicate that this compound is not readily biodegradable and poses risks of aquatic toxicity. The predicted no-effect concentration (PNEC) for aquatic environments is approximately 26 µg/L .
Properties
IUPAC Name |
1-chloro-2,3-dinitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDXWCHDUCDNGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Record name | CHLORODINITROBENZENES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17742 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948455 | |
Record name | 1-Chloro-2,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorodinitrobenzenes appears as a colorless to yellow crystalline solid with an almond-like odor. Insoluble in water. Combustible but may be difficult to ignite. Toxic by skin absorption or inhalation (dust, etc.). May spontaneously decompose and explode under prolonged exposure to fire or heat. Produces toxic oxides of nitrogen during combustion. | |
Record name | CHLORODINITROBENZENES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17742 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
25567-67-3, 602-02-8 | |
Record name | CHLORODINITROBENZENES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17742 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Chloro-2,3-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Chloro-2,3-dinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, chlorodinitro- (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CHLORO-2,3-DINITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VA83XCB6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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